Enbezotinib (enantiomer)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of enantiomers, including Enbezotinib (enantiomer), often involves chiral resolution techniques. These techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers based on their interactions with the chiral environment.
Inclusion Complexation with a Chiral Host Compound: This method involves forming a complex between the racemic mixture and a chiral host, which selectively binds one enantiomer.
Biological Methods: Enzymatic resolution can be used to selectively degrade one enantiomer, leaving the desired enantiomer.
化学反应分析
Enbezotinib (enantiomer) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学研究应用
Enbezotinib (enantiomer) has several scientific research applications:
Chemistry: It is used to study the effects of chiral compounds and their interactions with biological targets.
Biology: Researchers investigate its effects on cellular pathways and its potential to inhibit cancer cell growth.
作用机制
Enbezotinib (enantiomer) exerts its effects by inhibiting the RET tyrosine kinase receptor and SRC kinase. These proteins are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these targets, Enbezotinib (enantiomer) can disrupt cancer cell proliferation and induce apoptosis .
相似化合物的比较
Enbezotinib (enantiomer) can be compared with other RET inhibitors, such as:
Pralsetinib: Another RET inhibitor used to treat RET-altered cancers.
Selpercatinib: A selective RET inhibitor approved for treating RET-mutant cancers.
Rebecsinib: A compound with similar inhibitory effects on RET.
Resigratinib: Another RET inhibitor with a different molecular structure.
Enbezotinib (enantiomer) is unique due to its dual inhibition of RET and SRC kinases, which may provide a broader therapeutic effect compared to other RET inhibitors .
属性
分子式 |
C21H21FN6O3 |
---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(3R,7S,17R)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one |
InChI |
InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1 |
InChI 键 |
BYYQDEOVMILBQT-XFBWCDHKSA-N |
手性 SMILES |
C[C@@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@@H]5CCC[C@@H]5N4CC6=C(O1)N=CC(=C6)F |
规范 SMILES |
CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。